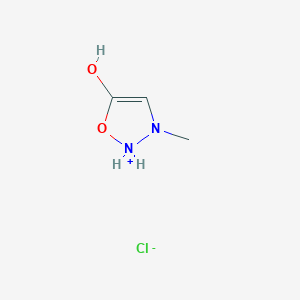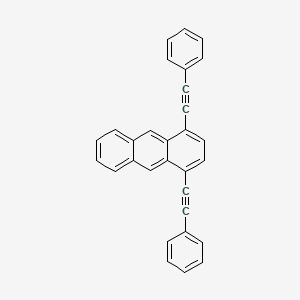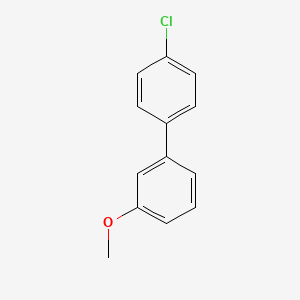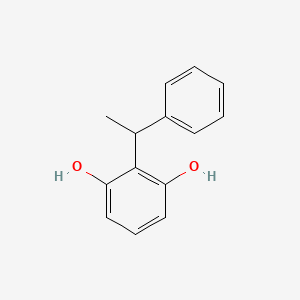
2-(1-Phenylethyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethyl)benzene-1,3-diol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a phenylethyl group. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.
Bromination: The 3,5 positions of the benzaldehyde are brominated to obtain 3,5-dibromo-4-isopropylbenzaldehyde.
Methoxylation: Sodium methoxide is used to synthesize 3,5-dimethoxy-4-isopropylbenzaldehyde.
Demethylation: Pyridine is used to demethylate the compound, resulting in 3,5-dihydroxy-4-isopropylbenzaldehyde.
Esterification: The compound undergoes esterification to form 3,5-dialkyl ester-4-isopropylbenzaldehyde.
Wittig Reaction: The esterified compound undergoes a Wittig reaction to form 2-(1-methylethyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol.
Hydrolysis: Finally, hydrolysis is performed to obtain the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
2-(1-Phenylethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its biological activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(1-Phenylethyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.
Uniqueness
2-(1-Phenylethyl)benzene-1,3-diol is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes. This structural difference can lead to variations in reactivity, solubility, and interaction with biological targets .
Propriétés
Numéro CAS |
67223-09-0 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-(1-phenylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H14O2/c1-10(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-10,15-16H,1H3 |
Clé InChI |
CYUWKOZIHASGKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=C(C=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



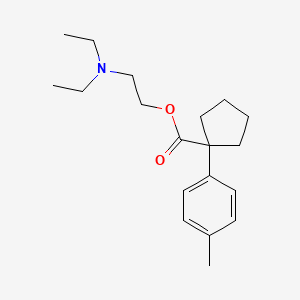
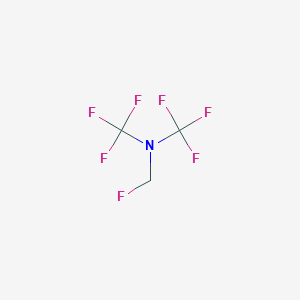

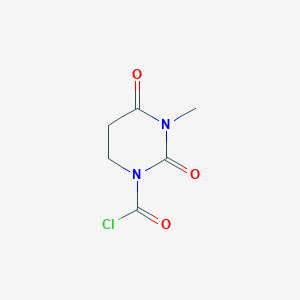

![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
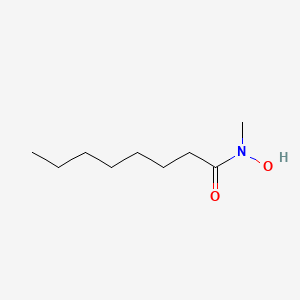

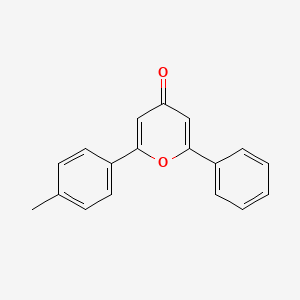
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
